Technical Guide: Synthesis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid
Technical Guide: Synthesis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid
Executive Summary
This technical guide outlines a robust, scalable synthetic route for 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid . While direct sulfonylation using 4-hydroxy-3-nitrobenzenesulfonyl chloride is theoretically possible, it is chemically suboptimal due to the self-reactivity of the phenolic hydroxyl group with the sulfonyl chloride moiety.
Therefore, this guide details the Chloro-Displacement Strategy . This approach utilizes the commercially stable 4-chloro-3-nitrobenzenesulfonyl chloride to form the sulfonamide linkage, followed by a nucleophilic aromatic substitution (SNAr) to install the hydroxyl group. This method ensures high yield, minimizes polymerization side-reactions, and leverages the ortho-nitro effect for facile chloride displacement.
Target Molecule Profile:
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Core Scaffold:
-sulfonylanthranilic acid (Sulfonamide). -
Key Functionality: 4-hydroxy-3-nitrophenyl moiety.[1][2][3][4]
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Primary Application: Fragment-based drug discovery, azo-dye precursor, or enzyme inhibitor scaffold.
Retrosynthetic Analysis & Strategy
The synthesis is best understood by disconnecting the sulfonamide bond and the phenolic hydroxyl group.
Strategic Logic
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Disconnection: The sulfonamide bond is the primary disconnection, leading to Anthranilic acid (nucleophile) and a Benzenesulfonyl chloride (electrophile).
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Reagent Selection: Direct use of 4-hydroxy-3-nitrobenzenesulfonyl chloride is avoided because the phenolic -OH is nucleophilic and can react with the -SO₂Cl group intermolecularly.
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Surrogate Precursor: We employ 4-Chloro-3-nitrobenzenesulfonyl chloride .[5][6] The chlorine atom acts as a "masked" hydroxyl group.
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Activation: The nitro group at the 3-position is ortho to the chlorine (4-position). This strongly withdraws electron density, activating the C-Cl bond for Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions in the final step.
Figure 1: Retrosynthetic logic utilizing the Chloro-displacement strategy to avoid side reactions.
Critical Reagents & Safety
Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. Nitro compounds can be energetic; avoid overheating dry solids. Anthranilic acid is an irritant. All operations must be performed in a fume hood.
| Reagent | CAS No.[7] | Role | Hazards |
| Anthranilic Acid | 118-92-3 | Nucleophile | Irritant |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | 97-08-5 | Electrophile | Corrosive, Moisture Sensitive |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Base (Buffer) | Irritant |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Hydrolysis Agent | Corrosive |
| Acetone | 67-64-1 | Co-solvent | Flammable |
Detailed Experimental Protocol
Phase 1: Sulfonamide Coupling (Schotten-Baumann Conditions)
This step forms the sulfonamide bond while maintaining the carboxylic acid solubility.
Reaction:
Protocol:
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Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve Anthranilic acid (13.7 g, 0.1 mol) in 150 mL of Water containing Sodium Carbonate (26.5 g, 0.25 mol) .
-
Note: The solution should be clear. The excess base acts as an HCl scavenger.
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-
Addition: Cool the solution to 0–5°C using an ice bath. Dissolve 4-Chloro-3-nitrobenzenesulfonyl chloride (25.6 g, 0.1 mol) in 50 mL of dry Acetone . Add this solution dropwise to the reaction mixture over 30 minutes.
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Critical Control: Maintain temperature <10°C to prevent hydrolysis of the sulfonyl chloride by water.
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-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 2–3 hours.
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Observation: The reaction is heterogeneous initially but may clear up or form a fine suspension of the sodium salt of the product.
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-
Workup: Acidify the mixture carefully with 6N HCl to pH ~2. The intermediate, 2-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid , will precipitate as a solid.
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Isolation: Filter the solid, wash with cold water (2 x 50 mL) to remove inorganic salts, and dry in a vacuum oven at 50°C.
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Yield Expectation: 85–90%.
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Phase 2: Nucleophilic Aromatic Substitution (Hydrolysis)
This step converts the 4-chloro group to the 4-hydroxy group. The 3-nitro group is essential here; without it, the chlorine would be inert to these conditions.
Reaction:
Protocol:
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Setup: Place the dried intermediate from Phase 1 (approx. 30 g) into a 500 mL flask.
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Reagent: Add 150 mL of 10% (w/v) aqueous NaOH (approx. 2.5 M). This provides the hydroxide nucleophile and maintains the carboxylic acid and sulfonamide as soluble salts.
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Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.
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Monitoring: Monitor by TLC or HPLC. The starting material (Chloro) is less polar than the product (Hydroxy). The solution will likely deepen in color (yellow/orange) due to the formation of the nitrophenolate anion.
-
-
Precipitation: Cool the reaction mixture to room temperature. Place in an ice bath.
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Acidification: Slowly add concentrated HCl dropwise with stirring until the pH reaches 1–2.
-
Caution: Significant heat and gas evolution (if carbonates remain) may occur. The product will precipitate as the free acid.
-
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) or Acetic Acid to obtain the pure target compound.
Process Logic & Workflow
The following diagram illustrates the sequential logic and critical decision points in the synthesis.
Figure 2: Step-by-step process flow for the synthesis.
Analytical Characterization
To validate the synthesis, the following analytical markers should be observed:
| Method | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | δ ~11.0 ppm (s, 1H) | Sulfonamide NH (exchangeable) |
| δ ~8.4 ppm (d, 1H) | H-2 on sulfonyl ring (ortho to NO2) | |
| δ ~7.0–8.0 ppm (m, Ar-H) | Aromatic protons (Anthranilic + Sulfonyl rings) | |
| Disappearance | No signals for Acetone or aliphatic impurities. | |
| IR Spectroscopy | 1680 cm⁻¹ | C=O stretch (Carboxylic acid) |
| 1530 & 1350 cm⁻¹ | N-O stretch (Nitro group) | |
| 1160 & 1340 cm⁻¹ | S=O stretch (Sulfonamide) | |
| ~3300–3500 cm⁻¹ | Broad O-H stretch (Phenol/Acid) | |
| Mass Spectrometry | [M-H]⁻ Peak | Negative mode ESI is preferred for sulfonamides/acids. |
Troubleshooting & Optimization
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Low Yield in Step 1:
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Cause: Hydrolysis of sulfonyl chloride before coupling.
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Solution: Ensure temperature is <5°C during addition. Dry the acetone used to dissolve the chloride. Increase the stirring rate to improve phase transfer.
-
-
Incomplete Hydrolysis (Step 2):
-
Cause: Reaction temperature too low or insufficient base.
-
Solution: Ensure vigorous reflux. The ortho-nitro group activates the chlorine, but steric hindrance from the sulfonamide group may slow the kinetics. Extend time to 8 hours if necessary.
-
-
Product Purity:
-
Issue: Product contains unreacted chloro-intermediate.
-
Solution: The hydroxy-product is significantly more acidic (phenol + carboxylic acid) than the chloro-intermediate (carboxylic acid only). Dissolve the crude in mild bicarbonate; the phenol might not fully deprotonate depending on pH, but recrystallization from polar solvents (EtOH) is usually effective due to solubility differences.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for Schotten-Baumann sulfonylation).
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Organic Syntheses. (1928). o-Nitrobenzenesulfonyl Chloride.[5][8] Org. Synth. 8, 84; Coll.[9] Vol. 1, 418. (Synthesis of nitrobenzenesulfonyl chlorides).
-
ResearchGate. (2014). Reaction of anthranilic acid... with p-toluenesulfonyl chloride. (Validates reactivity of anthranilic acid in sulfonylation).
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PubChem. (2025).[7] 4-Chloro-3-nitrobenzenesulfonyl chloride.[5][6][9] (Compound data and safety).
-
Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.[6] (Industrial preparation of the key intermediate).[3][4][6][8][9][10][11][12]
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